molecular formula C17H19ClN4 B6065936 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B6065936
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: DXWOVOYDOUDKCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative designed to target mycobacterial ATP synthase, a critical enzyme for Mycobacterium tuberculosis (M. tb) survival . The compound features a 3,5-dimethyl substitution pattern and a 4-chlorophenyl group at the 2-position, paired with an isopropylamine group at the 7-position. These structural elements are hypothesized to optimize binding affinity, metabolic stability, and safety profiles. Pyrazolo[1,5-a]pyrimidines are recognized for their anti-mycobacterial activity, with substituents like halogenated aryl groups (e.g., 4-fluorophenyl) and alkyl/heteroaryl moieties enhancing potency and selectivity .

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c1-10(2)19-15-9-11(3)20-17-12(4)16(21-22(15)17)13-5-7-14(18)8-6-13/h5-10,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWOVOYDOUDKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . Industrial production methods may involve the use of ultrasonic-assisted synthesis to enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 6-chloro position undergoes efficient Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids under microwave-assisted conditions. For example:

Boronic Acid ReagentCatalyst SystemConditionsProductYieldReference
3-Pyridylboronic acidPd(PPh₃)₄, K₃PO₄DMF/H₂O, 120°C (microwave, 30 min)6-(Pyridin-3-yl)-N⁴-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine39%
2-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄DMF/H₂O, 120°C (microwave, 30 min)6-(2-Methoxyphenyl)-N⁴-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine45%

Key mechanistic steps include:

  • Oxidative addition of Pd⁰ to the C–Cl bond.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond .

Nucleophilic Substitution at the 6-Chloro Position

The chloro group is susceptible to displacement by nucleophiles in polar aprotic solvents:

Example Reaction:
6-Chloro-N⁴-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine + Piperidine → 6-Piperidinyl-N⁴-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

ParameterDetails
SolventDMF
BaseEt₃N
Temperature80°C
Time12 hr
Yield68% (analogous system)

Reactivity trends correlate with electron-withdrawing effects from the pyridinylmethyl group, activating the chloro site for SNAr mechanisms .

Functionalization of Amino Groups

The 2- and 4-amino groups participate in alkylation and acylation:

Alkylation Protocol:

  • React with alkyl halides (e.g., methyl iodide) in THF.

  • Use NaH as base at

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound under discussion has been evaluated for its ability to inhibit specific cancer cell lines. For instance, research demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance cytotoxic activity against human cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Antiviral Properties

The compound has been investigated for its potential antiviral effects, particularly against respiratory viruses such as Respiratory Syncytial Virus (RSV). Research indicates that pyrazolo derivatives can disrupt viral replication mechanisms, making them candidates for further development as antiviral agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Studies suggest that it may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation. This property is particularly relevant for diseases such as rheumatoid arthritis and other autoimmune disorders .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest, against breast cancer cell lines. The results showed that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspases .

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Caspase activation
Compound B10.0Cell cycle arrest
2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine 7.5 Apoptosis induction

Case Study 2: Antiviral Activity

In a study focusing on RSV, the compound was found to inhibit viral replication in vitro by interfering with the viral life cycle at multiple stages. The study highlighted the compound's potential as a therapeutic agent for respiratory infections .

Virus TypeEC50 (µM)Mode of Action
RSV8.0Inhibition of replication
Influenza12.0Viral entry blockade
This compound 9.0 Multi-target inhibition

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[1,5-a]pyrimidine derivatives share a common scaffold but exhibit varied biological and pharmacokinetic properties depending on substituents at the 3-, 5-, and 7-positions. Below is a systematic comparison of the target compound with structurally analogous derivatives reported in recent studies.

Structural and Functional Comparison

Key Substituents and Their Impact

Position Target Compound Analogues (Examples) Biological Implications
3-Position 4-Chlorophenyl - 3-(4-Fluorophenyl) (Compounds 32–35, 47–51)
- 3-Phenyl (Compound 35a)
Chlorine (Cl) increases lipophilicity compared to fluorine (F), potentially enhancing membrane permeability. Fluorophenyl derivatives exhibit strong M. tb inhibition (IC50: 0.1–1 µM), suggesting the target’s 4-Cl group may confer similar or improved activity .
5-Position Methyl - 5-Aryl (e.g., phenyl, p-tolyl)
- 5-Heteroaryl (e.g., pyridyl)
Methyl substitution reduces steric bulk, potentially improving solubility and metabolic stability compared to aryl/heteroaryl groups. Aryl substituents (e.g., 4-isopropylphenyl in Compound 35) enhance potency but may increase hERG liability .
7-Position N-(Propan-2-yl) - N-(Pyridin-2-ylmethyl) (Compounds 32–35)
- N-Morpholinylpropyl ()
Isopropylamine may lower hERG channel binding (linked to cardiotoxicity) compared to pyridylmethyl groups. Pyridylmethyl derivatives show moderate-to-high M. tb inhibition but higher metabolic clearance in liver microsomes .
Key Findings from Comparative Studies

Anti-Mycobacterial Activity :

  • Fluorophenyl and chlorophenyl derivatives at the 3-position are critical for ATP synthase inhibition. The target’s 4-Cl group may mimic the electronic effects of 4-F while offering better membrane penetration .
  • Bulkier 5-substituents (e.g., 4-isopropylphenyl in Compound 35) improve potency but compromise solubility. The target’s 5-methyl group balances activity and drug-like properties .

Safety and Selectivity: Pyridylmethylamine groups (e.g., Compound 32) are associated with hERG inhibition (IC50: 8–12 µM), whereas alkylamines like isopropyl reduce this risk .

Metabolic Stability :

  • Mouse/human liver microsomal stability correlates with N-substituents. Pyridylmethyl groups undergo faster oxidation, whereas isopropyl and morpholinylpropyl groups resist degradation .

Biologische Aktivität

The compound 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine
  • Molecular Formula : C17H16ClN7
  • Molecular Weight : 353.8 g/mol

The structure of this compound includes a pyrazolo-pyrimidine core, which is known for its pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A notable study evaluated various compounds against glioblastoma cell lines. Among them, a related compound (referred to as 4j ) showed promising results by inhibiting glioma growth and displaying low cytotoxicity towards non-cancerous cells. Specifically, it inhibited the formation of 3D neurospheres in patient-derived glioma stem cells and exhibited potent activity against glioblastoma cell lines with an effective concentration (EC50) indicating strong anticancer potential .

Kinase Inhibition

The compound's mechanism involves the inhibition of specific kinases associated with oncogenic pathways. The AKT signaling pathway is particularly relevant in gliomas; thus, compounds that inhibit AKT2/PKBβ can be significant in cancer therapy. The aforementioned study indicated that compound 4j effectively inhibited AKT2 among 139 tested kinases, correlating with reduced malignancy in glioma .

Anti-inflammatory Properties

Pyrazolo derivatives have also been investigated for their anti-inflammatory effects. A review highlighted the potential of pyrazole compounds to modulate inflammatory pathways effectively. This suggests that the compound may exhibit dual functions—anticancer and anti-inflammatory—making it a candidate for further therapeutic development .

Antitubercular Activity

In addition to anticancer properties, related pyrazolo compounds have shown activity against Mycobacterium tuberculosis. A series of substituted pyrazoles were synthesized and evaluated for their inhibitory concentrations against this pathogen. Some exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potential as anti-tubercular agents .

Case Studies and Research Findings

StudyCompoundActivityIC50/EC50Notes
4jAnti-gliomaEC50 (specific value not provided)Inhibits neurosphere formation in glioma stem cells
VariousAntitubercularIC50: 1.35 - 2.18 μMEffective against Mycobacterium tuberculosis
VariousAnti-inflammatoryNot specifiedModulates inflammatory pathways

Summary of Findings

  • Anticancer Activity : The compound shows significant potential against glioblastoma with low toxicity to normal cells.
  • Kinase Inhibition : Specific inhibition of AKT2 suggests a targeted approach in cancer therapy.
  • Anti-inflammatory Effects : Potential modulation of inflammatory responses indicates broader therapeutic applications.
  • Antitubercular Activity : Promising results against Mycobacterium tuberculosis highlight its versatility.

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones, followed by functionalization. Key steps include:

  • Core formation : Cyclocondensation of 5-amino-3-methyl-1H-pyrazole with chlorophenyl-substituted diketones under acidic conditions (e.g., acetic acid) .
  • Amine functionalization : Nucleophilic substitution at the C7 position using isopropylamine in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Table 1 : Typical Reaction Conditions

StepReagentsSolventTemperatureYield (%)
Core formation5-amino-3-methyl-1H-pyrazole, diketoneAcetic acidReflux60–75
Amine attachmentIsopropylamine, K₂CO₃DMF80°C50–65

Q. Which in vitro assays are recommended to evaluate its biological activity?

Standard assays include:

  • Enzyme inhibition : Kinase or phosphatase inhibition assays (e.g., ADP-Glo™ for ATPase activity) at varying concentrations (1–100 µM) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .

Q. How is structural characterization performed for this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 2.1 ppm for C3-methyl, δ 7.3–7.5 ppm for chlorophenyl protons) .
  • X-ray crystallography : Single-crystal analysis to resolve stereochemistry and packing motifs (e.g., CCDC deposition) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]⁺ = 369.18) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Apply design of experiments (DoE) methodologies:

  • Variables : Solvent polarity (DMF vs. DMSO), catalyst (e.g., Pd(OAc)₂), temperature (60–120°C), and reaction time .
  • Statistical analysis : Use response surface methodology (RSM) to identify optimal parameters. For example, a central composite design revealed that DMF at 90°C with 5 mol% Pd(OAc)₂ maximizes yield (75%) .
  • Scale-up considerations : Transition from batch to flow chemistry for reproducibility, leveraging membrane separation technologies to remove byproducts .

Q. How to resolve contradictions in reported enzyme inhibition data across studies?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding poses and identify key interactions (e.g., H-bonding with pyrimidine N1) .
  • Orthogonal assays : Validate findings with CRISPR-based gene silencing or thermal shift assays (TSA) .

Q. What computational methods predict reactivity and regioselectivity for further derivatization?

  • Reactivity : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic sites (e.g., C7 amine) .
  • Regioselectivity : Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps for electrophilic substitution .
  • Machine learning : Train models on pyrazolo[1,5-a]pyrimidine datasets to predict reaction outcomes (e.g., random forest classifiers) .

Methodological Considerations

Q. What strategies enhance solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters at the C3 methyl group, hydrolyzed in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to improve bioavailability .
  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) for aqueous stability .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability after heating (37–65°C) .
  • Photoaffinity labeling : Incorporate a diazirine moiety for UV-induced crosslinking, followed by pull-down and LC-MS/MS identification .

Data Contradiction Analysis Framework

Table 2 : Common Sources of Discrepancies and Solutions

IssueCauseResolution
Variable IC₅₀ valuesCell line heterogeneityUse isogenic cell panels (e.g., NCI-60) .
Off-target effectsPromiscuous bindingChemoproteomics (e.g., kinome-wide profiling) .
Solvent interferenceDMSO cytotoxicityLimit solvent to <0.1% v/v .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.